REACTION_CXSMILES
|
BrC1[C:7]([NH2:8])=[C:6](Br)[N:5]=[C:4]([C:10]#[N:11])[CH:3]=1.[CH3:12]B1OB(C)OB(C)O1.O1[CH2:26][CH2:25]OCC1>O.C(=O)([O-])[O-].[K+].[K+]>[NH2:11][C:10]1[C:25]([CH3:26])=[CH:12][C:6]([C:7]#[N:8])=[N:5][C:4]=1[CH3:3] |f:4.5.6|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC(=C1N)Br)C#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CB1OB(OB(O1)C)C
|
Name
|
|
Quantity
|
1.5 mg
|
Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted
|
Type
|
CUSTOM
|
Details
|
at 140° C.
|
Type
|
CUSTOM
|
Details
|
for four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
partitioned
|
Type
|
ADDITION
|
Details
|
by adding ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The desiccant was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 0% to 100%)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC(=NC1C)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 390 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |